

# Solubility of N-methoxy-N-methylpentanamide in Organic Solvents: A Technical Guide

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## Compound of Interest

Compound Name: *N-methoxy-N-methylpentanamide*

Cat. No.: *B187248*

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This technical guide provides a comprehensive overview of the solubility characteristics of **N-methoxy-N-methylpentanamide**, a Weinreb amide commonly utilized in organic synthesis. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this guide presents a combination of qualitative solubility information, data for a structurally related compound, and detailed experimental protocols for determining precise solubility values.

## Introduction to N-methoxy-N-methylpentanamide

**N-methoxy-N-methylpentanamide**, also known as Weinreb pentanamide, is a valuable reagent in organic chemistry. Its N-methoxy-N-methylamide functional group allows for the controlled addition of organometallic reagents to form ketones, avoiding the over-addition that can occur with other acylating agents. Understanding its solubility in various organic solvents is critical for its effective use in reaction setups, purification processes, and formulation development.

## Physicochemical Properties

Property	Value
IUPAC Name	N-methoxy-N-methylpentanamide
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO <sub>2</sub>
Molecular Weight	145.20 g/mol
Appearance	Expected to be a colorless to pale yellow liquid or low-melting solid

## Solubility Profile

Direct quantitative solubility data for **N-methoxy-N-methylpentanamide** is not readily available in published literature. However, based on the general solubility of Weinreb amides and the principle of "like dissolves like," a qualitative solubility profile can be predicted. Weinreb amides are generally soluble in a range of common organic solvents.

For a quantitative reference, the solubility of a structurally more complex Weinreb amide, (S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide, has been reported.<sup>[1]</sup> This data point can serve as a useful, albeit approximate, guide.

Table 1: Solubility of **N-methoxy-N-methylpentanamide** and a Related Compound

Solvent	Relative Polarity <sup>1</sup>	Predicted Solubility of N-methoxy-N-methylpentanamide	Quantitative Data for (S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide
Non-Polar Solvents			
Hexane	0.009	Low to Moderate	Not Available
Toluene	0.099	Soluble	Not Available
Ethers			
Diethyl ether	0.117	Soluble	Not Available
Tetrahydrofuran (THF)	0.207	Soluble	Not Available
Halogenated Solvents			
Dichloromethane (DCM)	0.309	Soluble	Not Available
Chloroform	0.259	Soluble	Not Available
Esters			
Ethyl acetate	0.228	Soluble	Not Available
Ketones			
Acetone	0.355	Soluble	Not Available
Alcohols			
Methanol	0.762	Soluble	Not Available
Ethanol	0.654	Soluble	Not Available
Polar Aprotic Solvents			
Acetonitrile	0.460	Soluble	Not Available

Dimethylformamide (DMF)	0.386	Soluble	Not Available
Dimethyl sulfoxide (DMSO)	0.444	Soluble	25 mg/mL <sup>[1]</sup>

<sup>1</sup>Relative polarity values are from a compilation by Christian Reichardt.

## Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for **N-methoxy-N-methylpentanamide**, the following experimental protocol, based on the shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of **N-methoxy-N-methylpentanamide** in a given organic solvent at a specified temperature.

Materials:

- **N-methoxy-N-methylpentanamide** (high purity)
- Selected organic solvents (analytical grade)
- Scintillation vials or sealed flasks
- Constant temperature shaker or incubator
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 µm PTFE)

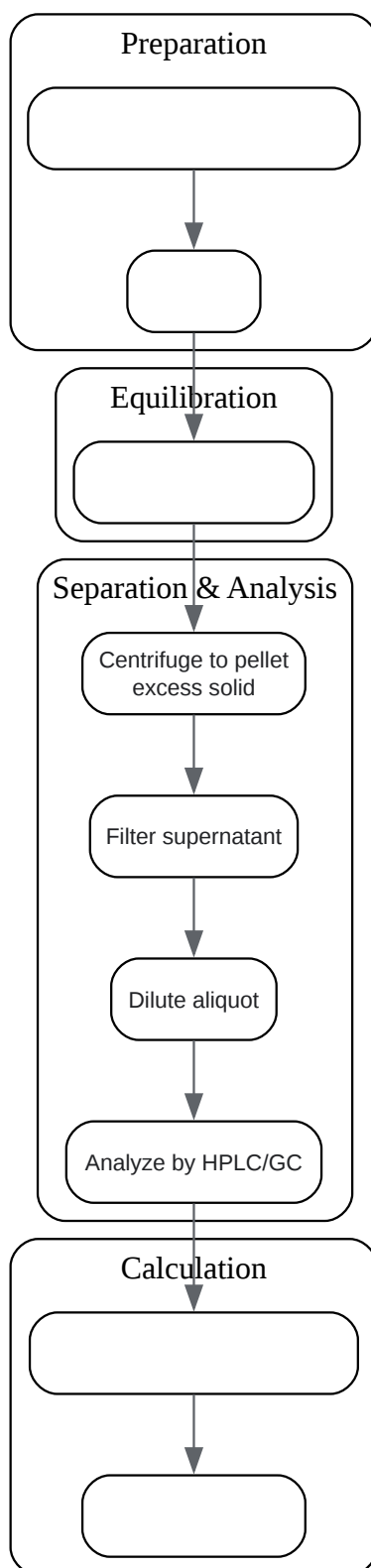
Methodology:

- Preparation of Saturated Solution:
  - Add an excess amount of **N-methoxy-N-methylpentanamide** to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
  - Seal the vials to prevent solvent evaporation.
- Equilibration:
  - Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
  - Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.
- Phase Separation:
  - After equilibration, remove the vials and allow the undissolved solid to settle.
  - To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
- Sample Preparation for Analysis:
  - Carefully withdraw an aliquot of the clear supernatant using a pipette.
  - Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
  - Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
- Quantification:
  - Analyze the diluted samples using a pre-validated HPLC or GC method.
  - Prepare a calibration curve using standard solutions of **N-methoxy-N-methylpentanamide** of known concentrations.

- Determine the concentration of **N-methoxy-N-methylpentanamide** in the diluted samples by interpolating from the calibration curve.
- Calculation of Solubility:
  - Calculate the original concentration in the saturated solution by accounting for the dilution factor.
  - Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

## Visualizations

Diagram 1: Experimental Workflow for Solubility Determination



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Caption: Workflow for determining the solubility of **N-methoxy-N-methylpentanamide**.

## Conclusion

While specific quantitative solubility data for **N-methoxy-N-methylpentanamide** remains to be extensively published, this guide provides a strong foundational understanding for researchers. The predicted qualitative solubility, coupled with data from a structurally similar compound, offers valuable initial guidance. For applications requiring precise solubility values, the detailed experimental protocol provided herein offers a robust method for their determination. This information is crucial for optimizing reaction conditions, developing effective purification strategies, and advancing research and development in organic synthesis.

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## References

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